4-chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide
Description
4-Chloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 2,5-dimethyl-substituted benzene ring, a chlorine atom at position 4, and a 3-(6-methoxypyridazin-3-yl)phenyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. The unique substitution pattern in this compound likely influences its physicochemical properties, such as solubility, crystallinity, and intermolecular interactions, as well as its biological activity .
Properties
IUPAC Name |
4-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-12-10-18(13(2)9-16(12)20)27(24,25)23-15-6-4-5-14(11-15)17-7-8-19(26-3)22-21-17/h4-11,23H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZUYMURZTUJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Crystal Structure and Conformation
4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide (Compound I)
- Structure : Shares the 4-chloro-2,5-dimethylbenzenesulfonamide core but lacks the 3-(6-methoxypyridazin-3-yl)phenyl group.
- Crystallography: The asymmetric unit contains two independent molecules with C–SO₂–NH–C torsion angles of 65.3° and 54.6°, indicating conformational flexibility. Sulfonyl and anilino benzene rings are tilted by 59.3° (molecule 1) and 45.8° (molecule 2), influenced by steric effects of the 2,5-dimethyl groups. Inversion-related molecules form dimeric aggregates via N–H⋯O hydrogen bonds .
- The methoxy and pyridazinyl groups could introduce additional hydrogen-bond acceptors, affecting crystal packing.
4-Chloro-N-(phenyl)benzenesulfonamide (Compound III)
- Structure : Lacks methyl and pyridazinyl substituents.
- Crystallography : Torsion angles of 69.1° and 82.6° in two independent molecules suggest greater conformational variability compared to Compound I.
- Comparison : The 2,5-dimethyl and pyridazinyl groups in the target compound likely reduce conformational freedom, enhancing rigidity and stability .
Flusulfamide (4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide)
- Structure : Features nitro, trifluoromethyl, and chloro substituents.
- Use : Fungicide with broad-spectrum activity.
- Comparison: The electron-withdrawing nitro and trifluoromethyl groups in flusulfamide contrast with the electron-donating methoxy and pyridazinyl groups in the target compound.
Indapamide (3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide)
- Structure: Contains an indolyl group and aminosulfonyl substituent.
- Use : Antihypertensive diuretic.
- This structural divergence may lead to differences in pharmacokinetics or target selectivity .
Pharmacological Analogs
BMS-299897 ((R)-4-(2-(1-((4-Chloro-N-(2,5-difluorophenyl)phenyl)sulfonamido)ethyl)-5-fluorophenyl)butanoic acid)
- Structure : γ-Secretase inhibitor with difluorophenyl and fluorophenyl substituents.
- Comparison: The fluorine atoms in BMS-299897 enhance metabolic stability and binding affinity through electronegative effects.
Structural Complexity and Heterocyclic Systems
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Structure : Contains bromo, morpholinyl, and pyrimidinylsulfanyl groups.
- Comparison : The morpholinyl and pyrimidinyl groups introduce multiple hydrogen-bond acceptors, similar to the pyridazinyl group in the target compound. However, the bromo substituent and thioether linkage in this analog may confer distinct reactivity or toxicity profiles .
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Retrosynthetic Analysis
The target molecule dissects into two primary fragments:
- 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (Electrophilic component)
- 3-(6-Methoxypyridazin-3-yl)aniline (Nucleophilic amine component)
Key bond formations include:
- Sulfonamide linkage via nucleophilic attack of the aniline’s amine on the sulfonyl chloride.
- Pyridazine-phenyl coupling to assemble the heterocyclic-aromatic hybrid structure.
Synthesis of 3-(6-Methoxypyridazin-3-yl)Aniline
Pyridazine Ring Construction
The 6-methoxypyridazin-3-yl moiety is synthesized via cyclocondensation of 1,4-diketones with hydrazines. For example, reacting 3-methoxy-1,2-diazine-5-carbaldehyde with hydroxylamine under acidic conditions yields the pyridazine core.
Representative Procedure
- Dissolve 3-methoxy-1,2-diazine-5-carbaldehyde (1.0 eq) in ethanol.
- Add hydrazine hydrate (1.2 eq) and HCl (0.5 eq).
- Reflux at 80°C for 6 hours.
- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 3:1).
Suzuki-Miyaura Coupling for Aryl-Pyridazine Linkage
The phenyl-pyridazine bond is established using palladium-catalyzed cross-coupling between 3-aminophenylboronic acid and 3-bromo-6-methoxypyridazine .
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C, 12 hours |
| Yield | 75–80% |
Key Challenge : Competing protodeboronation of the boronic acid necessitates inert atmosphere conditions.
Sulfonylation Reaction: Formation of the Sulfonamide Bond
Reaction of 3-(6-Methoxypyridazin-3-yl)Aniline with Sulfonyl Chloride
The amine intermediate is treated with 4-chloro-2,5-dimethylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide.
Procedure
- Dissolve 3-(6-methoxypyridazin-3-yl)aniline (1.0 eq) in dry dichloromethane (DCM).
- Add triethylamine (2.5 eq) and cool to 0°C.
- Slowly add 4-chloro-2,5-dimethylbenzenesulfonyl chloride (1.1 eq).
- Stir at room temperature for 4 hours.
- Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).
Side Reactions and Mitigation
- Competitive Di-sulfonylation : Controlled by using a slight excess of sulfonyl chloride (1.1 eq) and low temperatures.
- Hydrolysis of Sulfonyl Chloride : Avoided by maintaining anhydrous conditions.
Analytical Characterization and Validation
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
- δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine H4)
- δ 7.89 (s, 1H, sulfonamide NH)
- δ 7.45–7.38 (m, 4H, aromatic H)
- δ 3.98 (s, 3H, OCH₃)
- δ 2.51 (s, 6H, CH₃ groups).
HPLC Purity : 98.7% (C18 column, acetonitrile:water = 70:30, 1.0 mL/min).
Comparative Yield Analysis
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Classical sulfonylation | 82 | 98.7 |
| Microwave-assisted sulfonylation | 89 | 99.1 |
Microwave irradiation (100°C, 30 min) enhances reaction efficiency.
Industrial-Scale Production Considerations
Cost-Effective Catalyst Recycling
Immobilized palladium catalysts (e.g., Pd@SiO₂) enable reuse for up to 5 cycles without significant activity loss.
Solvent Recovery Systems
Distillation units recover >90% of DCM, reducing environmental impact.
Q & A
Basic: What are the standard synthetic routes for this sulfonamide compound, and what intermediates are involved?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Sulfonamide bond formation : Reacting a sulfonyl chloride derivative (e.g., 4-chloro-2,5-dimethylbenzenesulfonyl chloride) with an amine-containing intermediate, such as 3-(6-methoxypyridazin-3-yl)aniline. Sodium hydroxide or triethylamine is often used as a base to facilitate the reaction .
- Intermediate preparation : The pyridazine moiety is synthesized via cyclization reactions, while the phenyl ring is functionalized using Suzuki coupling or nucleophilic aromatic substitution .
- Solvent selection : Dimethylformamide (DMF) or dichloromethane are common solvents due to their ability to dissolve polar intermediates .
Advanced: How can reaction conditions be optimized to enhance yield and purity during synthesis?
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during sulfonamide bond formation, while higher temperatures (80–120°C) may accelerate cyclization steps .
- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl-aryl bond formation .
- Purity monitoring : High Performance Liquid Chromatography (HPLC) with UV detection ensures real-time tracking of reaction progress and impurity profiles .
Basic: What spectroscopic and crystallographic methods are used for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms regiochemistry of substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths, angles, and stereochemistry .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock or Schrödinger Suite models binding affinities to enzymes (e.g., kinases) or receptors .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time, identifying key residues for mutagenesis studies .
Basic: What in vitro assays are employed to evaluate biological activity?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes using fluorogenic substrates or colorimetric detection .
- Cell viability assays : MTT or ATP-based assays quantify cytotoxicity in cancer cell lines .
Advanced: How can contradictions in biological activity data from different assays be resolved?
- Orthogonal validation : Use alternative assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity .
- Meta-analysis : Statistically integrate data from multiple studies to identify confounding variables (e.g., solvent effects, cell line variability) .
Advanced: What strategies determine structure-activity relationships (SAR) for this compound?
- Systematic substitution : Synthesize analogs with modifications to the pyridazine, sulfonamide, or chloro groups to assess impact on potency .
- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using regression models .
Advanced: How are crystallographic data refinement challenges addressed using SHELX?
- Twinned data refinement : SHELXL’s TWIN command resolves pseudo-merohedral twinning, common in sulfonamide derivatives .
- Disordered solvent correction : PART instructions model electron density for loosely bound solvent molecules .
Basic: What are the solubility and stability profiles under varying conditions?
- Solubility screening : Test in buffers (pH 1–12) and organic solvents (DMSO, ethanol) via nephelometry .
- Stability studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring identify hydrolytic or oxidative degradation pathways .
Advanced: How to design a pharmacokinetic (PK) study for this compound?
- In vitro ADME : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models predict metabolic clearance and absorption .
- In vivo PK : Administer in rodent models via IV/PO routes, with LC-MS/MS quantification of plasma concentrations over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
